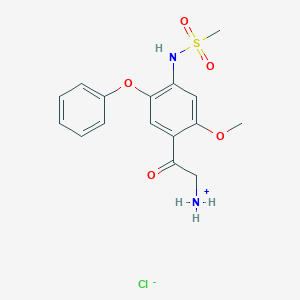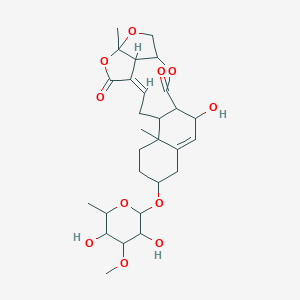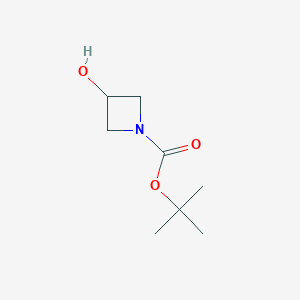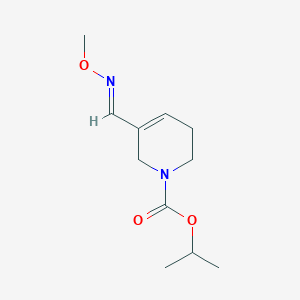
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. In the case of its insecticidal and acaricidal properties, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is thought to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system of insects and mites. In the case of its potential anticancer properties, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is believed to inhibit the activity of certain proteins involved in cell growth and division.
生化和生理效应
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have various biochemical and physiological effects in different organisms. In insects and mites, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause paralysis and death by disrupting the nervous system. In cancer cells, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to induce cell cycle arrest and apoptosis, leading to cell death. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics.
实验室实验的优点和局限性
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several advantages for lab experiments, including its high purity and stability, making it a reliable and consistent reagent. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its potential toxicity, which may require special handling and safety precautions.
未来方向
There are several future directions for Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate research, including its potential use in the development of novel pesticides, antibiotics, and anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its potential applications in material science. Finally, there is a need for more research on the safety and toxicity of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the context of its potential use in agriculture and medicine.
Conclusion
In conclusion, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound with significant potential applications in various fields, including agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate and its safety implications.
合成方法
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2-bromo-3,6-dihydro-1(2H)-pyridinecarboxylic acid with isopropylamine, followed by the addition of methoxyamine hydrochloride to the reaction mixture. The final product is obtained after purification through column chromatography.
科学研究应用
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to possess insecticidal and acaricidal properties, making it a potential candidate for the development of novel pesticides. In medicine, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been investigated for its potential anticancer, antibacterial, and antifungal properties. Additionally, Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks.
属性
CAS 编号 |
145071-33-6 |
|---|---|
产品名称 |
Isopropyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
propan-2-yl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-9(2)16-11(14)13-6-4-5-10(8-13)7-12-15-3/h5,7,9H,4,6,8H2,1-3H3/b12-7+ |
InChI 键 |
UJMFSQKWQMWATK-KPKJPENVSA-N |
手性 SMILES |
CC(C)OC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CC(C)OC(=O)N1CCC=C(C1)C=NOC |
规范 SMILES |
CC(C)OC(=O)N1CCC=C(C1)C=NOC |
同义词 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 1-methylethyl ester, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



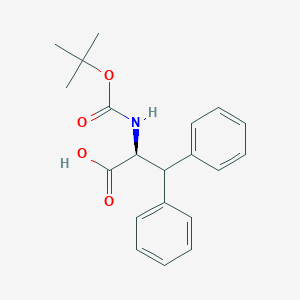
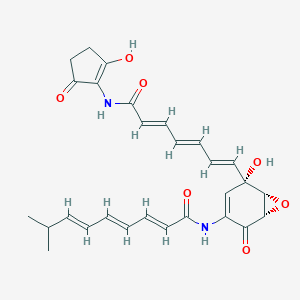
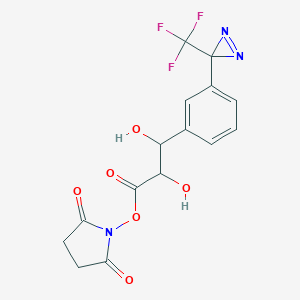
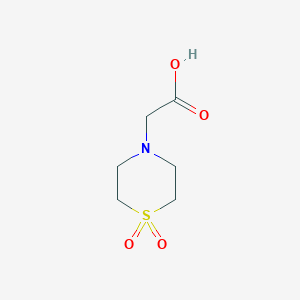
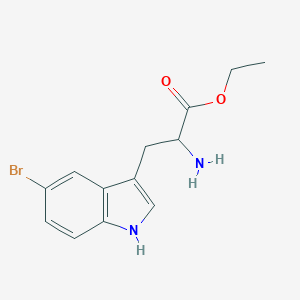
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
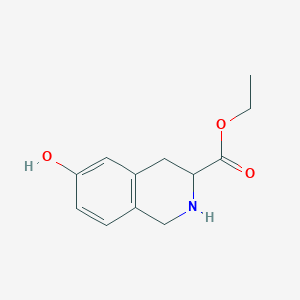
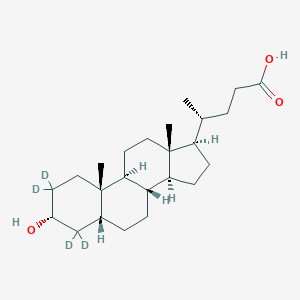
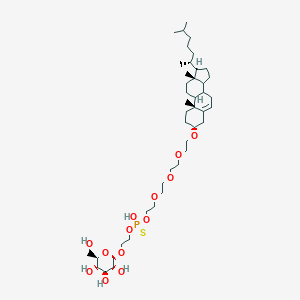
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
